molecular formula C9H13ClS B13161302 3-(3-Chloro-2,2-dimethylpropyl)thiophene

3-(3-Chloro-2,2-dimethylpropyl)thiophene

Cat. No.: B13161302
M. Wt: 188.72 g/mol
InChI Key: QRKZJERSNCEMOQ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,2-dimethylpropyl)thiophene is a chemical compound with the molecular formula C₉H₁₃ClS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,2-dimethylpropyl)thiophene can be achieved through several methods. One common approach involves the reaction of 3-chlorothiophene with 2,2-dimethylpropyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the desired product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

3-(3-Chloro-2,2-dimethylpropyl)thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of new materials and therapeutic agents .

Properties

Molecular Formula

C9H13ClS

Molecular Weight

188.72 g/mol

IUPAC Name

3-(3-chloro-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H13ClS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7H2,1-2H3

InChI Key

QRKZJERSNCEMOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CSC=C1)CCl

Origin of Product

United States

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